![molecular formula C17H21F3N6 B10916458 2-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10916458.png)
2-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE is a complex heterocyclic compound that features a combination of pyrazole, pyrimidine, and pyrrolo[1,2-a]pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these steps include ethyl hydrazine, trifluoromethyl iodide, and various catalysts to facilitate cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various catalysts (e.g., palladium on carbon) to facilitate these reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields and selectivity[4][4].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings[][6].
Mechanism of Action
The mechanism of action of 2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
1-(1-ETHYL-1H-PYRAZOL-4-YL)ETHANONE: Shares the pyrazole moiety but lacks the pyrimidine and pyrrolo[1,2-a]pyrazine structures.
METHYL 2-((1-(4-CHLOROPHENYL)-1H-PYRAZOL-3-YLOXY)METHYL)PHENYL (HYDROXY)CARBAMATE: Contains a pyrazole ring with different substituents and functional groups.
Uniqueness
2-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE is unique due to its combination of pyrazole, pyrimidine, and pyrrolo[1,2-a]pyrazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21F3N6 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C17H21F3N6/c1-2-26-10-12(9-21-26)14-8-15(17(18,19)20)23-16(22-14)25-7-6-24-5-3-4-13(24)11-25/h8-10,13H,2-7,11H2,1H3 |
InChI Key |
CUWPHDATILZTED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCN4CCCC4C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


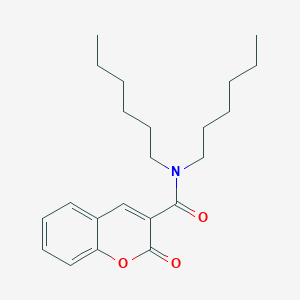
![N-(3-chloro-4-fluorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B10916390.png)
![N-(2-cyanophenyl)-3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10916402.png)
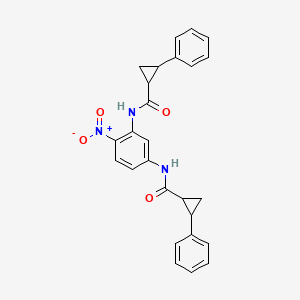
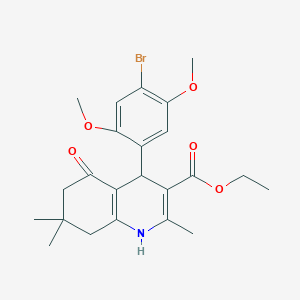
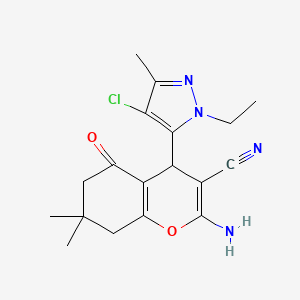
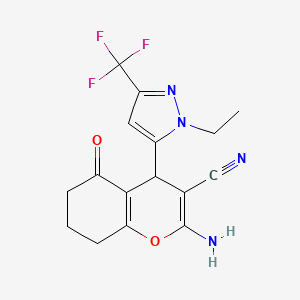
![3-(3-bromophenyl)-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10916429.png)
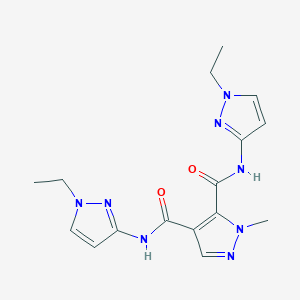
![N-(2,6-dimethylphenyl)-1-{1-[(2,6-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10916439.png)
![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B10916440.png)
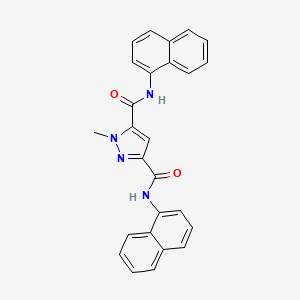
![6-(4-methoxyphenyl)-3-methyl-N-[3-methyl-1-(4-methylbenzyl)-1H-pyrazol-5-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10916447.png)
![7-(5-chlorothiophen-2-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916453.png)
